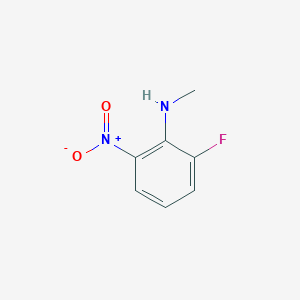

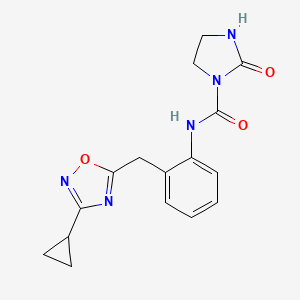

![molecular formula C16H19F2NO2 B2691488 1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-(2-methoxyphenyl)ethan-1-one CAS No. 2189434-79-3](/img/structure/B2691488.png)

1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-(2-methoxyphenyl)ethan-1-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-(2-methoxyphenyl)ethan-1-one is a chemical compound that has gained significant interest in recent years due to its potential applications in scientific research. This compound is commonly referred to as DAAO inhibitor, and it is a potent inhibitor of D-amino acid oxidase (DAAO), an enzyme that is involved in the metabolism of D-amino acids.

Applications De Recherche Scientifique

Alpha 1-Adrenoceptor Selectivity

1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-(2-methoxyphenyl)ethan-1-one demonstrates notable selectivity for the alpha 1D-adrenoceptor subtype. This selectivity is evident in its binding affinity to various alpha 1-adrenoceptors, including those from rat, bovine, and human origins. This selectivity and high affinity make it a compound of interest in the study of adrenoceptors and related signaling pathways (Goetz et al., 1995).

Structural Analysis and Synthesis

The compound is involved in the study of various structural analyses and synthetic processes. For instance, it has been used in the [3+2] 1,3-cycloaddition of 3-methylene azetidin-2-ones with nitrones, leading to the formation of compounds with specific envelope conformations in their isoxazolidine rings (Chiaroni et al., 2000).

Nucleophilic Substitution and Elimination Reactions

The compound also finds application in the study of nucleophilic substitution and elimination reactions. For instance, it has been involved in product studies showing the acid-catalyzed reactions of related compounds do not proceed exclusively through a common carbocation intermediate, a key insight in understanding reaction mechanisms in aqueous solutions (Toteva & Richard, 1996).

Peptide Synthesis

It plays a role in peptide synthesis, specifically as a novel class of dipeptide synthons. Its ability to undergo reactions with carboxylic acids and thioacids highlights its utility in the synthesis of complex peptides (Suter et al., 2000).

Anticonvulsant Activity

In pharmacological research, derivatives of this compound have been synthesized and tested for their anticonvulsant activity, contributing to the understanding of how structural modifications impact pharmacological properties (Obniska et al., 2006).

Propriétés

IUPAC Name |

1-(2,2-difluoro-6-azaspiro[2.5]octan-6-yl)-2-(2-methoxyphenyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19F2NO2/c1-21-13-5-3-2-4-12(13)10-14(20)19-8-6-15(7-9-19)11-16(15,17)18/h2-5H,6-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQWMKCINXAUMMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CC(=O)N2CCC3(CC2)CC3(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19F2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)-2-(2-methoxyphenyl)ethan-1-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2,4-Dihydroxyphenyl)-2-[3-(trifluoromethyl)phenoxy]ethan-1-one](/img/structure/B2691408.png)

![Ethyl 1-(chlorosulfonyl)imidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B2691416.png)

![2-[(1,5-Dimethylpyrazol-4-yl)amino]acetic acid](/img/structure/B2691418.png)

![3-(2-ethoxyethyl)-9-(4-fluorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2691420.png)

![(4-(2,4-dimethylphenyl)piperazin-1-yl)(6-fluoro-1,1-dioxido-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazin-3-yl)methanone](/img/structure/B2691422.png)

![3-Cyclopentyl-1-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}urea](/img/structure/B2691423.png)